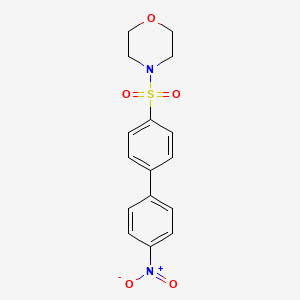
4-(4'-Nitro-biphenyl-4-sulfonyl)-morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholin ist eine chemische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und möglichen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung besteht aus einem Morpholinring, der an eine Biphenylstruktur gebunden ist, die wiederum mit einer Nitrogruppe und einer Sulfonylgruppe substituiert ist. Das Vorhandensein dieser funktionellen Gruppen verleiht der Verbindung eine ausgeprägte chemische Reaktivität und ein potenzielles Nutzenspektrum in Forschung und industriellen Anwendungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholin erfolgt typischerweise durch Reaktion von 4’-Nitro-biphenyl-4-sulfonylchlorid mit Morpholin. Der Prozess lässt sich wie folgt zusammenfassen:
Herstellung des Ausgangsmaterials: 4’-Nitro-biphenyl-4-sulfonylchlorid wird durch Reaktion von 4-Nitrobiphenylsulfonsäure mit Thionylchlorid in Gegenwart einer katalytischen Menge N,N-Dimethylformamid (DMF) hergestellt.
Reaktion mit Morpholin: Das erhaltene 4’-Nitro-biphenyl-4-sulfonylchlorid wird dann mit Morpholin in einem geeigneten Lösungsmittel, wie z. B. Dichlormethan oder Tetrahydrofuran (THF), unter kontrollierten Temperaturbedingungen umgesetzt, um 4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholin zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege aufweisen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des gewünschten Produkts verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Nitro- und Sulfonylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.
Reduktionsreaktionen: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Oxidationsreaktionen: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Morpholinring.
Häufige Reagenzien und Bedingungen
Reduktion: Häufige Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid können zur Reduktion der Nitrogruppe verwendet werden.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen eingesetzt werden.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können für Oxidationsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Reduktion: Die Reduktion der Nitrogruppe liefert 4-(4’-Amino-biphenyl-4-sulfonyl)-morpholin.
Substitution: Substitutionsreaktionen können je nach dem verwendeten Nukleophil verschiedene Derivate liefern.
Wissenschaftliche Forschungsanwendungen
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in biochemischen Assays und als Sonde zur Untersuchung von Enzymaktivitäten eingesetzt werden.
Industrie: Einsatz in der Produktion von Spezialchemikalien und Materialien mit besonderen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholin beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Nitro- und Sulfonylgruppen können spezifische Wechselwirkungen mit aktiven Zentren eingehen, was zur Hemmung oder Modulation der Enzymaktivität führt. Der Morpholinring kann die Bindungsaffinität und Spezifität der Verbindung verstärken.
Wirkmechanismus
The mechanism of action of 4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups can form specific interactions with active sites, leading to inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4’-Nitro-biphenyl-4-sulfonylchlorid
- 4-Phenylbenzolsulfonylchlorid
- 4-(4-Methylphenyl)benzolsulfonylchlorid
- 4-(4-Fluorphenyl)benzolsulfonylchlorid
Einzigartigkeit
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholin ist aufgrund des Vorhandenseins des Morpholinrings einzigartig, der der Verbindung besondere chemische und biologische Eigenschaften verleiht. Die Kombination von Nitro-, Sulfonyl- und Morpholingruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C16H16N2O5S |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-[4-(4-nitrophenyl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C16H16N2O5S/c19-18(20)15-5-1-13(2-6-15)14-3-7-16(8-4-14)24(21,22)17-9-11-23-12-10-17/h1-8H,9-12H2 |
InChI-Schlüssel |
OKCBBLGORBRMID-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Löslichkeit |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({4-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B11708348.png)
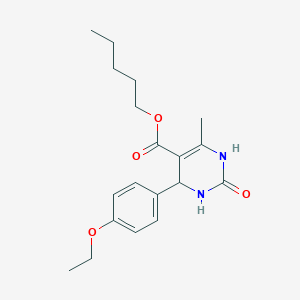
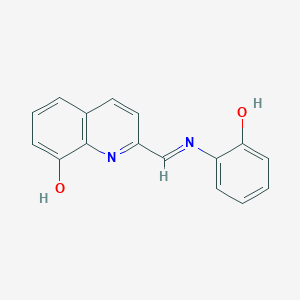
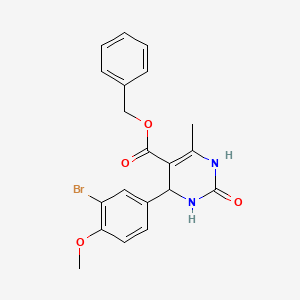

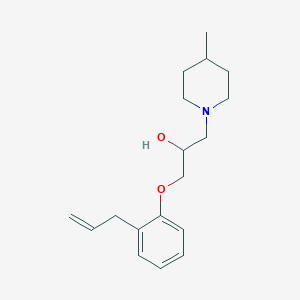
![N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11708386.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B11708391.png)
![4-methyl-N-[(1E)-3-(4-methylpiperidin-1-yl)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11708401.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11708413.png)
![2-[(3E)-3-{[(4-Iodophenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11708415.png)
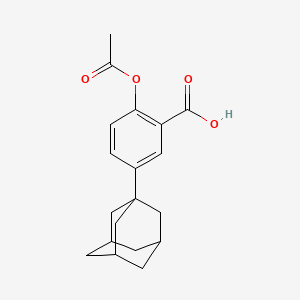
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11708436.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide](/img/structure/B11708437.png)
